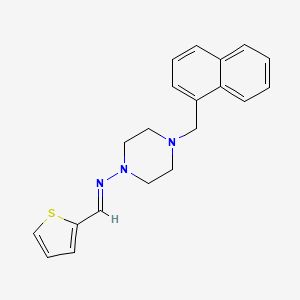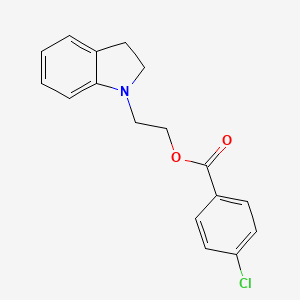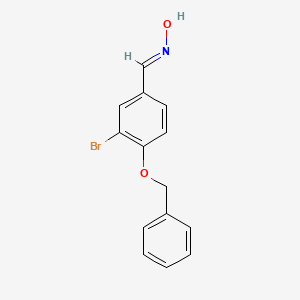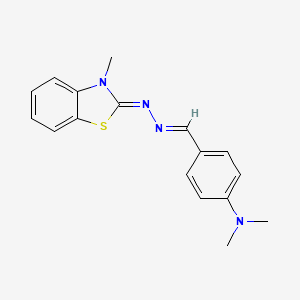![molecular formula C13H11ClN2O4 B5544195 5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)
5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidinetrione derivatives often involves green and economical approaches. For instance, Barakat et al. (2015) describe a synthesis method utilizing a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium, highlighting an efficient and environmentally friendly pathway to similar compounds (Barakat et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidinetriones has been elucidated through techniques such as single-crystal X-ray structure determination and DFT calculations. The study by Barakat et al. (2015) confirms the 3D structure of the compound, revealing significant deviations in the pyrimidinetrione rings, which are crucial for understanding the compound's reactivity and interactions (Barakat et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of pyrimidinetriones includes electrophilic and nucleophilic sites, as identified by molecular electrostatic potential (MEP) analysis. The carbonyl oxygen and certain hydrogen atoms are highlighted as reactive sites for specific chemical transformations, providing insight into potential reactivity pathways (Barakat et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, play a significant role in the application of pyrimidinetrione derivatives. Detailed crystallography studies, like those by Low et al. (2004), reveal the arrangement of molecules in the solid state, contributing to a deeper understanding of the material's physical characteristics and potential uses (Low et al., 2004).
Chemical Properties Analysis
The chemical properties of pyrimidinetrione derivatives, including their stability, reactivity with various reagents, and potential for forming diverse molecular structures, are central to their scientific interest. Studies demonstrate the compound's involvement in multicomponent reactions, indicating versatility in chemical synthesis and the potential for creating a wide range of derivatives (Ryzhkova et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The synthesis of heterocyclic compounds like pyrimidinone derivatives involves reactions with active methylene compounds, leading to a variety of heterocycles such as 4-hydroxy and 4-mercaptopyrimidine derivatives. These compounds are fundamental in developing more complex chemical structures and have potential applications in medicinal chemistry and material science. For example, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes produces heterocycles that can lead to the synthesis of compounds similar to the one of interest (Shibuya, 1984).
Biological Activities
Research into hydrazonoyl substituted pyrimidinones demonstrates the antimicrobial, antitumor, and 5α-reductase inhibitor activities of these compounds. Such studies highlight the potential therapeutic applications of pyrimidinone derivatives, including those structurally related to 5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Compounds prepared by coupling diazonium salts with 2-(4-chlorobenzoylmethylene)-6-methyl-4(3H)-pyrimidinone exhibited significant biological activities (Edrees et al., 2010).
Molecular Characterization and Structural Analysis
The molecular characterization and structural analysis of compounds similar to the one , such as 5,5′-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione), have been achieved through advanced techniques like X-ray crystallography and DFT calculations. These studies provide insights into the geometric and electronic structures, essential for understanding the reactivity and potential applications of these compounds in various fields (Barakat et al., 2015).
Advanced Materials and Catalysis
Research on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, including the synthesis and immortal ring-opening polymerization (ROP) of ε-CL and L-LA, illustrates the application of pyrimidine derivatives in materials science. These complexes demonstrate the versatility of pyrimidinetrione derivatives in catalysis and polymer science, providing a foundation for the development of new materials with enhanced properties (Wang et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-chlorobenzoyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c1-15-11(18)9(12(19)16(2)13(15)20)10(17)7-5-3-4-6-8(7)14/h3-6,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAWAXWETVCYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorophenyl)(hydroxy)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)
![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)
![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)




![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)